Product packaging for 4',5-Di-O-acetyl Genistein(Cat. No.:CAS No. 656229-81-1)

4',5-Di-O-acetyl Genistein

Cat. No.: B143466
CAS No.: 656229-81-1
M. Wt: 354.3 g/mol
InChI Key: SWRSZMILWBHUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4',5-Di-O-acetyl Genistein is a synthetically modified derivative of the natural isoflavone Genistein, designed for advanced research applications. This compound is believed to function as a pro-drug or a more lipophilic analog of Genistein, potentially offering enhanced cell membrane permeability. The acetylation of the 4' and 5 hydroxyl groups is a common strategy to improve the pharmacokinetic properties of the parent molecule for investigative purposes. The core research value of this compound is rooted in the multifaceted biological activities of its active metabolite, Genistein. Genistein is a well-characterized phytoestrogen with a high binding affinity for estrogen receptor beta (ERβ) and is a potent inhibitor of protein tyrosine kinases . These mechanisms underpin its extensive investigation in preclinical studies for its potential to modulate critical cellular processes. Research interests for this compound are therefore focused on several key areas: • Cancer Research: Exploration of its effects on apoptosis induction, cell cycle arrest (particularly at the G2/M phase), and the inhibition of angiogenesis and metastasis, building on the established anti-proliferative effects of Genistein . • Signal Transduction Studies: Utilization as a tool compound to study cellular signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB cascades, which are modulated by the parent Genistein . • Metabolic and Biochemical Research: Investigation of its bioavailability and metabolism, as the acetyl groups are likely cleaved by cellular esterases to release the active Genistein . This product is intended for chemical and biological research purposes only. It is strictly for laboratory use and is not certified for human or veterinary drug application, cosmetic use, or any form of personal consumption. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed handling and disposal guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14O7 B143466 4',5-Di-O-acetyl Genistein CAS No. 656229-81-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(5-acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O7/c1-10(20)25-14-5-3-12(4-6-14)15-9-24-16-7-13(22)8-17(26-11(2)21)18(16)19(15)23/h3-9,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRSZMILWBHUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of Acetylated Genistein Derivatives

Strategies for Regioselective O-Acetylation of Genistein (B1671435) Phenolic Hydroxyls

Genistein possesses three phenolic hydroxyl groups at the 4', 5, and 7 positions, each exhibiting different reactivity. The selective acetylation of the 4' and 5' positions to yield 4',5-Di-O-acetyl Genistein necessitates a synthetic strategy that can differentiate between these hydroxyls.

Optimization of Reaction Conditions for Targeted Acetylation at 4' and 5 Positions

The regioselectivity of acetylation can be influenced by various reaction parameters, including the choice of acetylating agent, solvent, temperature, and reaction time. While direct acetylation of genistein often leads to a mixture of products, careful optimization can favor the formation of the desired 4',5-diacetylated product.

Key parameters that can be optimized include:

Acetylating Agent: Acetic anhydride (B1165640) is a common and cost-effective acetylating agent. The stoichiometry of the acetylating agent relative to genistein is a critical factor to control the degree of acetylation.

Solvent: The polarity and nature of the solvent can influence the reactivity of the different hydroxyl groups. Aprotic solvents such as pyridine (B92270) or dimethylformamide (DMF) are often employed.

Temperature: Lower temperatures can sometimes enhance selectivity by favoring the reaction at the more reactive hydroxyl groups.

Reaction Time: Monitoring the reaction progress over time is crucial to stop the reaction once the desired di-acetylated product is formed, preventing further acetylation at the 7-position.

Table 1: Hypothetical Optimization of Reaction Conditions for 4',5-Di-O-acetylation of Genistein

ParameterCondition 1Condition 2Condition 3
Acetylating AgentAcetic Anhydride (2.2 eq)Acetic Anhydride (3.0 eq)Acetyl Chloride (2.2 eq)
SolventPyridineDMFDichloromethane
Temperature0 °C to rtrt0 °C
Reaction Time12 h8 h24 h
Outcome Predominantly this compoundMixture of di- and tri-acetylated productsLow conversion

Utilization of Protecting Group Chemistry in 4',5-Di-O-acetylation Syntheses

A more robust and widely applicable strategy for achieving regioselective acetylation involves the use of protecting groups. This approach entails the selective protection of the 7-hydroxyl group, followed by the acetylation of the remaining 4' and 5' hydroxyls, and finally, the deprotection of the 7-position.

A common protecting group for phenolic hydroxyls is the benzyl (B1604629) group. The synthesis of this compound via this route would typically involve the following steps:

Selective Protection of the 7-OH group: Genistein is reacted with a benzylating agent, such as benzyl bromide, in the presence of a mild base. The 7-OH group is generally the most acidic and therefore the most reactive, allowing for selective protection under controlled conditions. This yields 7-O-benzylgenistein.

Acetylation of the 4' and 5' positions: The 7-O-benzylgenistein is then treated with an acetylating agent like acetic anhydride in a suitable solvent. With the 7-position blocked, acetylation occurs at the 4' and 5' hydroxyl groups to give 4',5-Di-O-acetyl-7-O-benzylgenistein.

Deprotection of the 7-OH group: The final step involves the removal of the benzyl protecting group. This is typically achieved through catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst), which cleaves the benzyl ether to regenerate the free hydroxyl group at the 7-position, yielding the desired this compound.

Novel Chemical Glycosylation and Glycoconjugation Procedures for Genistein Derivatives

Glycosylation of acetylated genistein derivatives can enhance their solubility and bioavailability. This involves the attachment of sugar moieties to the genistein scaffold.

Integration of Acetylated Sugar Moieties into Genistein Scaffolds

The Koenigs-Knorr reaction is a classic and effective method for the formation of glycosidic bonds wikipedia.org. This reaction typically involves the use of a glycosyl halide (e.g., an acetylated sugar bromide) as the glycosyl donor and an alcohol (in this case, a hydroxyl group on the genistein derivative) as the glycosyl acceptor. The reaction is promoted by a heavy metal salt, such as silver carbonate or silver oxide wikipedia.org.

For the synthesis of a genistein glycoside with an acetylated sugar, the following steps could be employed:

Preparation of the Glycosyl Donor: The sugar (e.g., glucose) is per-acetylated and then converted to the corresponding glycosyl bromide (e.g., acetobromoglucose).

Glycosylation Reaction: The acetylated genistein derivative (e.g., a selectively protected genistein with a free hydroxyl group at the desired position for glycosylation) is reacted with the acetylated glycosyl bromide in the presence of a promoter like silver carbonate. The neighboring group participation of the acetyl group at the C-2 position of the sugar generally ensures the formation of a 1,2-trans glycosidic linkage wikipedia.org.

Deprotection: The acetyl groups on the sugar moiety can be removed under basic conditions (e.g., using sodium methoxide (B1231860) in methanol) if the deacetylated sugar is desired.

Advanced Synthetic Approaches for Enhanced Yield and Purity of Acetylated Genistein

Maximizing the yield and ensuring the high purity of the final acetylated genistein product are crucial for its potential applications. This involves optimizing both the reaction and the purification methodologies.

Advanced purification techniques are essential to isolate the desired acetylated genistein derivative from the reaction mixture, which may contain unreacted starting materials, by-products, and other isomers.

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the separation and purification of various isoflavones, including acetylated derivatives, from crude extracts nih.gov. By utilizing appropriate two-phase solvent systems, HSCCC can achieve high purity (98-99%) of the isolated components nih.gov.

Macroporous Resins: Adsorption chromatography using macroporous resins is another effective method for the purification of isoflavones. Different resins exhibit varying adsorption and desorption characteristics, allowing for the selective separation of the target compound from impurities.

Recrystallization: For crystalline products, recrystallization from a suitable solvent system is a powerful technique to achieve high purity by removing small amounts of impurities. The choice of solvent is critical and is determined by the solubility characteristics of the desired compound and the impurities.

By employing a combination of optimized reaction conditions, strategic use of protecting groups, and advanced purification techniques, it is possible to synthesize this compound and other acetylated derivatives with high yield and purity, enabling further investigation of their biological properties.

Structural Elucidation and Advanced Spectroscopic Characterization of Acetylated Genistein Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including acetylated flavonoids. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the exact positions of the acetyl groups on the genistein (B1671435) backbone can be determined.

The acetylation of the hydroxyl groups at the C-5 and C-4' positions of genistein to form 4',5-Di-O-acetyl Genistein induces characteristic changes in the NMR spectrum. The addition of the acetyl group (CH₃CO-) causes a deshielding effect on the nearby protons and carbons. This effect results in a downfield shift (to a higher ppm value) of the signals corresponding to the aromatic protons and carbons adjacent to the newly formed ester linkages. nih.gov

For instance, in the ¹H NMR spectrum, the signals for the aromatic protons on the A and B rings proximate to the C-5 and C-4' positions would be expected to shift downfield compared to those of the parent genistein molecule. nih.gov Similarly, in the ¹³C NMR spectrum, the signals for the C-5 and C-4' carbons, as well as adjacent carbons, would exhibit a noticeable downfield shift upon acetylation. The appearance of new signals in the aliphatic region of the spectrum (around δ 2.0-2.5 ppm for ¹H and δ 20-25 ppm for ¹³C) corresponds to the methyl carbons of the two acetyl groups, while signals around δ 168-172 ppm confirm the presence of the carbonyl carbons of the ester groups.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Note: These are predicted values based on the known spectral data of genistein and general acetylation effects. Actual experimental values may vary slightly.

Atom No.Predicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
2~8.1~155
3-~123
4-~180
4a-~106
5-~158
6~6.5~99
7-~164
8~6.6~94
8a-~157
1'-~123
2', 6'~7.5~130
3', 5'~7.2~116
4'-~155
5-OCOCH₃ ~2.4~21
5-OCO CH₃-~170
4'-OCOCH₃ ~2.3~21
4'-OCO CH₃-~169

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. For this compound, MS confirms the successful addition of two acetyl groups to the genistein molecule.

The molecular weight of genistein (C₁₅H₁₀O₅) is 270.24 g/mol . The addition of two acetyl groups (C₂H₃O) adds 84.08 g/mol (42.04 g/mol each). Therefore, the expected molecular weight of this compound (C₁₉H₁₄O₇) is approximately 354.32 g/mol . In an MS experiment, this would be observed as a molecular ion peak [M]⁺, [M+H]⁺, or [M-H]⁻ at an m/z (mass-to-charge ratio) value corresponding to this mass.

Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of the molecular ion and analyzing the resulting product ions. The fragmentation of this compound is expected to proceed via characteristic pathways. A primary fragmentation step would be the neutral loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the acetyl groups. The sequential loss of two ketene molecules would produce a prominent fragment ion corresponding to the genistein aglycone at m/z 271 ([M+H-42-42]⁺) or m/z 269 ([M-H-42-42]⁻). nih.gov This genistein fragment would then undergo further fragmentation consistent with its known pathways, involving retro-Diels-Alder (RDA) reactions that cleave the C-ring, providing diagnostic ions that confirm the underlying isoflavone (B191592) core. researchgate.netmdpi.com

Table 2: Expected Mass Spectrometry Fragmentation Data for this compound

IonDescriptionExpected m/z (Positive Mode)Expected m/z (Negative Mode)
[M+H]⁺ / [M-H]⁻Molecular Ion355353
[M+H-42]⁺ / [M-H-42]⁻Loss of first ketene molecule313311
[M+H-84]⁺ / [M-H-84]⁻Loss of two ketene molecules (Genistein ion)271269
Genistein FragmentsFurther fragmentation of the genistein backboneVarious (e.g., 153, 118)Various (e.g., 151, 117)

Chromatographic Separations for Isolation and Purity Assessment in Derivative Synthesis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the isolation and purification of this compound following its chemical synthesis. nih.govnih.gov These methods are also critical for assessing the final purity of the compound.

In a typical synthetic procedure, the reaction mixture may contain unreacted genistein, mono-acetylated intermediates, and the desired di-acetylated product. HPLC is employed to separate these components based on their differing polarities. A common approach involves using a reversed-phase column, such as a C18 column, where nonpolar compounds are retained longer. nih.gov

The mobile phase usually consists of a gradient mixture of a polar solvent (like water, often with a small amount of acid such as formic or acetic acid to improve peak shape) and a less polar organic solvent (such as acetonitrile (B52724) or methanol). mdpi.com Because acetylation decreases the polarity of genistein by masking two of its polar hydroxyl groups, this compound is less polar than both genistein and its mono-acetylated forms. Consequently, it will have a longer retention time on a reversed-phase HPLC system, allowing for its effective separation from the starting materials and byproducts.

The purity of the isolated fraction is assessed by analyzing it with an optimized HPLC method. A pure sample of this compound should appear as a single, sharp, and symmetrical peak in the chromatogram when monitored by a detector, such as a UV-Vis or Diode Array Detector (DAD), typically at the wavelength of maximum absorbance for the compound (around 260 nm). nih.gov The absence of other peaks indicates a high degree of purity.

Table 3: Typical HPLC Parameters for the Analysis of Acetylated Isoflavones

ParameterDescription
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Gradient elution (e.g., increasing %B over time)
Flow Rate ~1.0 mL/min
Detection UV-Vis or DAD at ~260 nm
Expected Elution Order 1. Genistein (most polar) 2. Mono-acetylated Genistein 3. This compound (least polar)

Structure Activity Relationship Sar Investigations of 4 ,5 Di O Acetyl Genistein

Impact of Acetyl Substitution at C-4' and C-5 on Biological Receptor Binding Affinity

The addition of acetyl groups to the genistein (B1671435) scaffold can alter its electronic and steric properties, which in turn affects its ability to bind to biological receptors.

Genistein itself exhibits a notable preference for estrogen receptor β (ERβ) over estrogen receptor α (ERα), with some studies indicating a binding affinity for ERβ that is 30 times higher than for ERα. mdpi.com This inherent selectivity is a key aspect of its biological profile. mdpi.com The structural similarity of genistein to 17β-estradiol allows it to interact with both estrogen receptor subtypes. mdpi.commdpi.com

Table 1: Comparative Estrogen Receptor Binding Affinity of Genistein

CompoundTarget ReceptorRelative Binding Affinity (RBA %)Selectivity (ERβ/ERα)
GenisteinERαVaries~20-30 fold preference for ERβ
GenisteinERβHigher than ERα~20-30 fold preference for ERβ

This table is based on the general understanding of genistein's receptor affinity. Specific quantitative RBA values for 4',5-Di-O-acetyl Genistein were not available in the search results.

Influence of Acetyl Groups on Tyrosine Kinase Inhibition Potential

Genistein is a well-established inhibitor of tyrosine-specific protein kinases. nih.govresearchgate.net It acts as a competitive inhibitor with respect to ATP. nih.govresearchgate.net The inhibitory activity of genistein is attributed to its ability to fit into the ATP-binding site of these enzymes.

The acetylation of the 4'- and 5-hydroxyl groups of genistein would likely impact its tyrosine kinase inhibitory potential. The 5-hydroxyl group, in particular, is thought to be important for this activity. Modification of this group could alter the compound's ability to interact with the kinase's active site, potentially reducing its inhibitory potency. While direct inhibitory data for this compound on specific tyrosine kinases is not detailed in the provided search results, it is a general principle that modifications to key functional groups involved in binding will affect the compound's inhibitory activity. For instance, daidzein, which lacks the 5-hydroxyl group found in genistein, also shows different biological activities, underscoring the importance of this functional group. nih.gov

Correlation between Acetylation Pattern and Cell Proliferation Modulation

Genistein has been shown to inhibit the proliferation of various cancer cell lines. mdpi.comresearchgate.net This antiproliferative effect is often associated with its ability to induce cell cycle arrest and apoptosis. nih.govnih.govresearchgate.net For example, genistein can cause G2/M phase cell cycle arrest in breast and colon cancer cells. nih.govresearchgate.net

The acetylation of genistein at the C-4' and C-5 positions would likely alter its effects on cell proliferation. The antiproliferative activity of genistein is linked to its interaction with various cellular targets, including estrogen receptors and tyrosine kinases. As discussed in the previous sections, acetylation is expected to modify these interactions. Consequently, this compound may exhibit a different antiproliferative profile compared to the parent compound. The degree to which it inhibits cell growth or induces cell cycle arrest could be either enhanced or diminished depending on the specific cell line and the molecular targets involved. For instance, the growth of ER-positive breast cancer cells is influenced by compounds that modulate ER signaling, and changes in ER binding affinity due to acetylation would be expected to affect cell proliferation. nih.gov

Table 2: Effect of Genistein on Cell Cycle Progression

CompoundCell LineEffect
GenisteinMDA-MB-468 (Breast Cancer)G2/M Arrest
GenisteinHCT-116/SW-480 (Colon Cancer)G2/M Arrest
GenisteinK1735M2 and WM451 (Melanoma)G2/M Arrest

This table summarizes the known effects of genistein on the cell cycle. The specific effects of this compound on cell cycle progression were not detailed in the search results.

Effects of Acetyl Modification on Anti-inflammatory Activity

Genistein possesses anti-inflammatory properties, which are mediated through various mechanisms, including the inhibition of pro-inflammatory signaling pathways like NF-κB and the reduction of inflammatory mediators. nih.govresearchgate.netscispace.com It has been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.comnih.gov

Mechanistic Investigations into the Cellular and Molecular Pathways Modulated by Acetylated Genistein Derivatives

Modulation of Cell Cycle Progression by Acetylated Genistein (B1671435) Derivatives

Acetylated genistein derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, a fundamental process that governs cell division and proliferation.

Induction of Cell Cycle Arrest (e.g., G2/M phase)

A significant mechanism of action for these compounds is the induction of cell cycle arrest, particularly at the G2/M checkpoint. nih.govnih.govsemanticscholar.orgnih.govscispace.com This phase of the cell cycle is a critical transition point where the cell prepares for mitosis (cell division). By halting progression at this stage, acetylated genistein derivatives prevent cancer cells from dividing and proliferating. For instance, studies have demonstrated that genistein can cause a reversible arrest of the cell cycle at the G2/M phase in human gastric cancer cells. nih.govscispace.com This effect is considered a unique attribute among flavonoids. nih.govscispace.com In human colon cancer cells, genistein has been observed to induce G2/M cell cycle arrest in a dose-dependent manner. semanticscholar.org This arrest is often linked to the activation of specific cellular pathways, including those dependent on the ATM/p53 signaling cascade. semanticscholar.org Furthermore, in human bladder cancer cells, genistein has been shown to induce G2/M phase arrest, contributing to its anti-cancer effects. mdpi.comnih.gov

Regulation of Cell Cycle Regulatory Proteins (e.g., cyclins, CDKs, p21)

The arrest of the cell cycle is orchestrated by the precise regulation of a family of proteins known as cyclins and cyclin-dependent kinases (CDKs). nih.gov Acetylated genistein derivatives have been found to modulate the expression and activity of these key regulatory proteins. For example, genistein has been shown to down-regulate the levels of cyclin A and cyclin B1 in human bladder cancer cells. mdpi.com These cyclins are crucial for the progression through the G2 and M phases of the cell cycle.

Concurrently, these compounds can up-regulate the expression of CDK inhibitors, such as p21. mdpi.com The p21 protein acts as a brake on the cell cycle by inhibiting the activity of CDK complexes. In human colon cancer cells, genistein-induced G2/M arrest is accompanied by the activation of p21. semanticscholar.org The regulation of these proteins disrupts the normal cell cycle machinery, leading to the observed arrest and inhibition of cancer cell proliferation. The acetylation of cyclins themselves can also play a role in regulating their stability and degradation, adding another layer of complexity to cell cycle control. nih.govcore.ac.uknih.govresearchgate.net

Induction of Apoptosis in Cancer Cells by Acetylated Genistein Derivatives

Beyond halting cell division, acetylated genistein derivatives can actively induce apoptosis, a form of programmed cell death that eliminates damaged or unwanted cells. nih.govmdpi.commdpi.comnih.gov

Mitochondrial-Mediated Apoptotic Pathways (e.g., Bcl-2/Bax Ratio, Caspase Activation)

A primary route through which these compounds trigger apoptosis is the mitochondrial-mediated pathway. This pathway is tightly controlled by the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. Research has shown that genistein can alter the ratio of these proteins, specifically by decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax. nih.govmdpi.comresearchgate.net This shift in the Bcl-2/Bax ratio leads to the permeabilization of the mitochondrial membrane and the release of cytochrome c into the cytoplasm. nih.gov

The release of cytochrome c initiates a cascade of events leading to the activation of caspases, a family of proteases that execute the apoptotic program. nih.govresearchgate.net Genistein has been demonstrated to enhance the activities of caspase-9 and caspase-3, key executioner caspases, in various cancer cell lines, including human cervical and colon cancer cells. nih.govnih.gov The activation of these caspases ultimately leads to the dismantling of the cell and its orderly removal. nih.gov

ER Stress and Oxidative Stress-Induced Apoptosis Mechanisms

In addition to the mitochondrial pathway, acetylated genistein derivatives can induce apoptosis through other cellular stress mechanisms. One such mechanism is the induction of endoplasmic reticulum (ER) stress. The ER is a critical organelle involved in protein folding and calcium homeostasis. The accumulation of unfolded proteins in the ER triggers a response known as the unfolded protein response (UPR), which can ultimately lead to apoptosis. Genistein has been implicated in inducing ER stress in cancer cells, contributing to its apoptotic effects. nih.govresearchgate.net

Furthermore, these compounds can induce apoptosis by promoting oxidative stress. mdpi.comnih.govnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules. Increased ROS levels can damage cellular components, including DNA, proteins, and lipids, and trigger apoptotic pathways. In human bladder cancer cells, genistein has been shown to increase the accumulation of ROS, which in turn contributes to G2/M arrest and apoptosis. mdpi.com Genistein's ability to modulate oxidative stress is a key aspect of its cellular activity. mdpi.comnih.govnih.gov

Anti-angiogenic Effects and Metastasis Inhibition by Acetylated Genistein Derivatives

A critical aspect of tumor development and progression is the formation of new blood vessels, a process known as angiogenesis, and the spread of cancer cells to distant sites, known as metastasis. nih.govmdpi.com Acetylated genistein derivatives have demonstrated the ability to interfere with both of these processes. nih.govnih.govnih.govmdpi.comaacrjournals.org

Genistein and its derivatives are recognized for their anti-angiogenic properties. nih.govnih.govahajournals.orgnih.govresearchgate.net They can inhibit the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. nih.govahajournals.org The mechanism behind this effect involves the inhibition of key signaling pathways, such as the VEGF-induced activation of protein tyrosine kinases and MAPKs, which are crucial for endothelial cell activation. nih.gov By disrupting angiogenesis, these compounds can effectively starve tumors of the nutrients and oxygen they need to grow.

In addition to their anti-angiogenic effects, these derivatives can also inhibit metastasis. nih.govmdpi.comnih.govaacrjournals.orgnih.gov Metastasis is a complex, multi-step process that includes cell detachment, migration, and invasion. nih.gov Genistein has been shown to inhibit these processes in various cancer cell types. nih.govaacrjournals.org The anti-metastatic activity of genistein is attributed to its ability to modulate signaling pathways involved in cell adhesion and migration, such as the focal adhesion kinase (FAK) signaling pathway. nih.gov By inhibiting the metastatic cascade, these compounds can help to prevent the spread of cancer to other parts of the body. nih.govnih.gov

Table of Research Findings on the Mechanisms of Acetylated Genistein Derivatives

MechanismSpecific EffectKey Molecular TargetsCancer Cell Type(s)
Modulation of Cell Cycle ProgressionInduction of G2/M phase cell cycle arrestATM/p53 pathwayHuman gastric, colon, and bladder cancer
Regulation of cell cycle regulatory proteinsDown-regulation of Cyclin A, Cyclin B1; Up-regulation of p21Human bladder and colon cancer
Induction of ApoptosisMitochondrial-mediated apoptosisDecreased Bcl-2/Bax ratio, activation of Caspase-9 and -3Human cervical and colon cancer
ER and oxidative stress-induced apoptosisInduction of unfolded protein response, increased ROSHuman bladder cancer
Anti-angiogenesis and Metastasis InhibitionAnti-angiogenic effectsInhibition of VEGF-induced PTK and MAPK activationEndothelial cells
Metastasis inhibitionInhibition of FAK signaling pathwayVarious cancer types

Suppression of Angiogenesis by Inhibiting Proangiogenic Proteins (e.g., ERK/Akt/mTOR, VEGF)

Acetylated genistein derivatives, along with the parent compound genistein, have demonstrated significant potential in the suppression of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. This inhibitory effect is achieved through the modulation of key proangiogenic proteins and signaling pathways.

Genistein and its derivatives are known to target several critical players in the angiogenic cascade, including Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis. Research has shown that genistein can down-regulate the expression of pro-angiogenic factors by inhibiting protein tyrosine kinase (PTK) activity. In human umbilical vein endothelial cells (HUVECs), a key model for studying angiogenesis, genistein has been observed to inhibit VEGF-induced activation. This includes reducing the secretion and activity of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes that degrade the extracellular matrix, a necessary step for endothelial cell migration and tube formation.

Furthermore, genistein has been shown to interfere with the signaling pathways downstream of VEGF receptor activation. Specifically, it can decrease the activation of JNK and p38, which are components of the Mitogen-Activated Protein Kinase (MAPK) pathway, without affecting ERK-1/2 activation in VEGF-stimulated endothelial cells. The inhibition of these pathways disrupts the signaling cascade that promotes endothelial cell proliferation, migration, and survival.

The anti-angiogenic effects of genistein are also linked to its ability to downregulate Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that plays a central role in cellular adaptation to low oxygen levels (hypoxia) and is a major regulator of VEGF expression. By reducing HIF-1α levels, genistein effectively curtails the tumor's ability to induce angiogenesis in response to hypoxic conditions.

Key Proangiogenic TargetEffect of Genistein/DerivativesRelevant Signaling Pathway(s)
VEGF Downregulation of expressionHIF-1α
PTK Activity InhibitionDownstream of VEGF receptor
MMP-2 & MMP-9 Decreased production and activityJNK, p38 MAPK
HIF-1α DownregulationPI3K/Akt
Akt InactivationPI3K/Akt/mTOR
ERK InactivationMAPK/ERK

Inhibition of Epithelial-Mesenchymal Transition (EMT)

The epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their cell-cell adhesion and polarity, acquiring a migratory and invasive mesenchymal phenotype. This process is critically involved in cancer progression and metastasis. Genistein and its derivatives have been shown to inhibit EMT in various cancer models.

A novel synthetic genistein analogue, 7-difluoromethoxyl-5,4'-di-n-octyl genistein (DFOG), has demonstrated the ability to reverse the EMT phenotype in gastric cancer stem-like cells. Treatment with DFOG led to a decrease in the expression of N-cadherin, a mesenchymal marker, and an increase in the expression of E-cadherin, an epithelial marker. This shift in marker expression signifies a reversal of the EMT process.

The mechanism underlying this inhibition involves the modulation of key transcription factors that drive EMT. DFOG treatment was associated with the downregulation of forkhead box M1 (FoxM1), which in turn led to decreased expression of Twist1, a pivotal EMT-inducing transcription factor.

Furthermore, studies on genistein have shown its capacity to suppress EMT traits in head and neck cancer tumor-initiating cells. Genistein treatment downregulated the expression of EMT inducers such as Snail, ZEB1, and Slug, as well as the mesenchymal marker vimentin, while upregulating the epithelial marker E-cadherin. This effect was linked to the activation of the miR-34a/RTCB axis, highlighting a microRNA-mediated regulatory mechanism in genistein's anti-EMT activity.

In hepatocellular carcinoma, genistein has been found to restrict cell growth and metastasis by attenuating the EMT process through the upregulation of miR-1275, which subsequently inhibits the EIF5A2/PI3K/AKT pathway. This finding directly links the inhibition of the PI3K/Akt pathway by genistein to the suppression of EMT.

Cancer ModelGenistein DerivativeKey Molecular Effects
Gastric Cancer7-difluoromethoxyl-5,4'-di-n-octyl genistein (DFOG)↓ N-cadherin, ↑ E-cadherin, ↓ FoxM1, ↓ Twist1
Head and Neck CancerGenistein↓ Snail, ↓ ZEB1, ↓ Slug, ↓ Vimentin, ↑ E-cadherin, ↑ miR-34a
Hepatocellular CarcinomaGenistein↑ miR-1275, Inhibition of EIF5A2/PI3K/AKT pathway
Papillary Thyroid CarcinomaGenisteinPartial inhibition of EMT process

Modulation of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix (ECM). Their activity is essential for physiological processes like tissue remodeling, but their overexpression is frequently associated with cancer invasion and metastasis, as they facilitate the breakdown of tissue barriers.

Genistein has been shown to modulate the expression and activity of MMPs, particularly MMP-2 and MMP-9, which are key players in cancer cell invasion. In prostate cancer cell lines, genistein treatment resulted in a significant dose- and time-dependent inhibition of MMP-2 expression.

In the context of angiogenesis, genistein inhibits VEGF-induced secretion and activity of MMP-2 and MMP-9 in human umbilical vein endothelial cells (HUVECs). This inhibition is a key mechanism by which genistein disrupts endothelial cell migration and the formation of new blood vessels.

The regulation of MMPs by genistein is also linked to its interference with upstream signaling pathways. For instance, in squamous cell carcinoma cells, genistein was found to inhibit cell migration and invasion, which was associated with the inhibition of MMP-9 expression. This effect was mediated through the inhibition of the MEK/ERK and JNK signaling pathways.

Furthermore, the NF-κB signaling pathway, a critical regulator of inflammatory and immune responses, also controls the expression of MMPs. By inhibiting the NF-κB pathway, genistein and its derivatives can indirectly suppress the transcription of MMP genes, thereby reducing their protein levels and activity.

MMP TargetCell/Cancer TypeEffect of GenisteinUpstream Regulatory Pathway(s)
MMP-2 Prostate CancerInhibition of expression-
MMP-2 Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of secretion and activityJNK, p38 MAPK
MMP-9 Human Umbilical Vein Endothelial Cells (HUVECs)Inhibition of secretion and activityJNK, p38 MAPK
MMP-9 Squamous Cell CarcinomaInhibition of expressionMEK/ERK, JNK

Modulation of Key Signaling Pathways by Acetylated Genistein Derivatives

PI3K/Akt/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Genistein and its derivatives have been extensively studied for their ability to modulate this pathway.

Genistein has been shown to inhibit the PI3K/Akt/mTOR signaling cascade in various cancer cell types. This inhibition can occur through multiple mechanisms. For instance, genistein can downregulate the PI3K/Akt pathway, which in turn can lead to the suppression of downstream targets like mTOR. In hepatocellular carcinoma, genistein's ability to inhibit the EMT process is linked to the suppression of the PI3K/Akt pathway.

The genistein derivative, 7-difluoromethoxyl-5,4'-di-n-octylgenistein (DFOG), has been shown to inhibit the phosphorylation of Akt in ovarian cancer stem-like cells, leading to a reduction in their self-renewal capacity. This indicates that acetylated or otherwise modified genistein compounds can effectively target this critical survival pathway.

The regulation of the PI3K/Akt/mTOR pathway by genistein also has implications for other cellular processes. For example, the anti-angiogenic effects of genistein are partly attributed to the downregulation of HIF-1α, a process that can be mediated by the PI3K/Akt pathway. Furthermore, genistein's ability to induce apoptosis is often linked to the inhibition of the pro-survival signals emanating from the Akt pathway.

MAPK/ERK Signaling Cascade Interference

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling cascade is another fundamental pathway that controls a wide range of cellular processes, including proliferation, differentiation, and survival. The MAPK/ERK pathway is frequently hyperactivated in cancer, making it an attractive target for therapeutic intervention.

Genistein and its derivatives have been shown to interfere with the MAPK/ERK signaling cascade. In squamous cell carcinoma cells, genistein was found to inhibit the expression of phosphorylated MEK and ERK proteins in a dose-dependent manner. This inhibition was associated with a reduction in cell proliferation, migration, and invasion.

Furthermore, the genistein derivative DFOG has been shown to inhibit the phosphorylation of ERK1/2 in ovarian cancer stem-like cells, contributing to its anti-cancer effects. The inactivation of the MEK5/ERK5/NF-κB pathway has also been identified as an important mechanism by which genistein suppresses cell growth and induces apoptosis.

The interference with the MAPK/ERK pathway by genistein is also relevant to its anti-angiogenic properties. As mentioned earlier, genistein can inhibit the activation of JNK and p38 MAPKs in VEGF-stimulated endothelial cells, thereby disrupting the angiogenic process.

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) is a protein complex that acts as a transcription factor and plays a key role in regulating the immune response to infection and in processes of inflammation, cell survival, and proliferation. Chronic activation of the NF-κB pathway is linked to the pathogenesis of various inflammatory diseases and cancers.

Genistein and its derivatives are potent inhibitors of the NF-κB pathway. Genistein has been shown to block the activation of NF-κB in various cancer cell lines, including prostate and breast cancer. This inhibition can occur through the prevention of the phosphorylation and degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκB, genistein prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target genes.

The inhibition of the NF-κB pathway by genistein has far-reaching consequences. Many of NF-κB's target genes are involved in promoting cell survival (e.g., Bcl-2), inflammation, and angiogenesis. Therefore, by blocking NF-κB, genistein can induce apoptosis, reduce inflammation, and inhibit angiogenesis.

The genistein derivative DFOG has also been shown to inhibit NF-κB activity in ovarian cancer stem-like cells, contributing to the suppression of their stemness properties. This highlights the potential of modified genistein compounds to effectively target this critical pro-inflammatory and pro-survival pathway.

Signaling PathwayKey Proteins Modulated by Genistein/DerivativesDownstream Cellular Effects
PI3K/Akt/mTOR ↓ p-Akt, ↓ p-mTORInhibition of cell proliferation, survival, and angiogenesis; Induction of apoptosis
MAPK/ERK ↓ p-MEK, ↓ p-ERK, ↓ p-JNK, ↓ p-p38Inhibition of cell proliferation, migration, and invasion; Suppression of angiogenesis
NF-κB Inhibition of NF-κB activation and nuclear translocationInduction of apoptosis; Inhibition of inflammation, angiogenesis, and cell survival

Wnt/β-catenin and Notch Signaling Pathways

There is currently no available research data detailing the modulatory effects of 4',5-Di-O-acetyl Genistein on the Wnt/β-catenin and Notch signaling pathways.

Epigenetic Regulatory Effects of Acetylated Genistein Derivatives

While genistein has been studied for its epigenetic effects, there is no specific information available on the epigenetic regulatory effects of this compound.

Modulation of MicroRNA (miRNA) Expression

There are no published studies that specifically examine the modulation of microRNA (miRNA) expression by this compound.

Influence on Gene Expression Profiles (e.g., p53, CDKN1A)

The influence of this compound on the expression profiles of genes such as the tumor suppressor p53 and the cyclin-dependent kinase inhibitor CDKN1A has not been documented in scientific research.

Immunomodulatory Activities of Acetylated Genistein Derivatives

Specific immunomodulatory activities of this compound have not been investigated or reported in the available scientific literature.

Preclinical Efficacy of this compound: An Overview of Available Research

Following a comprehensive review of publicly available scientific literature, there is insufficient specific data to generate a detailed article on the preclinical efficacy of the chemical compound this compound across the requested cancer models. The vast majority of existing research focuses extensively on its parent compound, genistein.

While studies on genistein have explored its antiproliferative and pro-apoptotic effects in a wide range of in vitro cancer cell lines—including breast, prostate, gastrointestinal, cervical, and leukemia models—and in various in vivo animal studies, this body of evidence does not directly address the efficacy of the acetylated derivative, this compound.

Research into genistein derivatives is an active area of investigation, with the goal of improving the bioavailability and therapeutic potential of the parent compound. However, specific preclinical data detailing the efficacy of this compound in the outlined cancer types and models is not available in the reviewed sources. Therefore, a scientifically accurate and thorough article adhering to the specified structure cannot be constructed at this time. Further research is required to elucidate the specific anticancer activities of this particular genistein derivative.

Below is a list of compounds that would have been mentioned in the article as per the user's request.

Preclinical Efficacy Studies of Acetylated Genistein Derivatives

In Vivo Studies Utilizing Animal Models

Evaluation of Tumor Growth Inhibition in Xenograft Models

A thorough search of scientific databases for preclinical studies evaluating the effect of 4',5-Di-O-acetyl Genistein (B1671435) on tumor growth inhibition in xenograft models did not yield specific results. While the parent compound, genistein, has been studied in various cancer xenograft models, showing significant reductions in tumor growth, dedicated studies on the 4',5-diacetylated derivative are not present in the available literature. nih.govresearchgate.net Consequently, there is no data to populate a table on tumor growth inhibition for this specific compound.

Assessment of Anti-metastatic Activity in Preclinical Models

There is a lack of specific preclinical data assessing the anti-metastatic activity of 4',5-Di-O-acetyl Genistein. Research on genistein has indicated its potential to inhibit various steps of the metastatic cascade in preclinical models. nih.govresearchgate.net However, similar investigations have not been published for its di-acetylated form. Therefore, no detailed research findings or data tables on the anti-metastatic effects of this compound can be provided at this time.

Impact on Osteoporosis and Bone Density Loss in Animal Models

Preclinical studies specifically investigating the impact of this compound on osteoporosis and bone density loss in animal models were not found in the available scientific literature. The parent isoflavone (B191592), genistein, has been the subject of numerous studies in animal models of postmenopausal osteoporosis, where it has shown potential bone-protective effects. nih.govnih.govresearchgate.net However, the efficacy of the 4',5-diacetylated derivative in this context has not been reported.

Neuroprotective Effects and Memory Impairment Models

Specific preclinical studies on the neuroprotective effects of this compound in memory impairment models are not available in the current body of scientific literature. Genistein has been investigated for its potential neuroprotective properties in various models of neurodegenerative diseases and cognitive decline. nih.govnih.govmdpi.com These studies often explore mechanisms like antioxidant activity and modulation of signaling pathways. nih.govnih.govresearchgate.net However, research dedicated to the 4',5-diacetylated form is absent, meaning its potential efficacy in this area remains unconfirmed.

Radiosensitization and Chemosensitization Properties of Acetylated Genistein Derivatives

The ability of a compound to make cancer cells more susceptible to radiation therapy (radiosensitization) or chemotherapy (chemosensitization) is a significant area of cancer research.

Synergistic Effects with Conventional Therapies

A comprehensive search did not yield any preclinical studies that have specifically evaluated the synergistic effects of this compound with conventional therapies like chemotherapy or radiotherapy. The parent compound, genistein, has been shown to act as a radiosensitizer and chemosensitizer in various cancer models, enhancing the efficacy of treatments like radiation, cisplatin, and docetaxel. nih.govnih.govscispace.comfrontiersin.org The mechanisms for genistein often involve the inhibition of DNA repair and cell cycle arrest. nih.gov However, it is not documented whether this compound possesses similar properties or if the acetylation affects these potential synergistic activities.

Due to the absence of specific data for this compound in the scientific literature, it is not possible to generate interactive data tables on its preclinical efficacy.

Pharmacological and Pharmacokinetic Profiling of Acetylated Genistein Derivatives

Investigation of Absorption and Distribution Characteristics of Acetylated Genistein (B1671435) Derivatives

The addition of acetyl groups to the genistein molecule can significantly alter its physicochemical properties, which in turn influences its absorption and distribution in the body.

The ability of a compound to pass through biological membranes, such as the intestinal wall or the blood-brain barrier, is crucial for its bioavailability and therapeutic efficacy. This permeability is heavily influenced by the lipophilicity of the molecule. The acetylation of flavonoids is a chemical modification that can increase their lipophilicity. mdpi.com This increased lipophilicity is expected to enhance the passive diffusion of the molecule across the lipid bilayers of cell membranes. researchgate.net

Studies on various flavonoids have shown that structural modifications that increase lipophilicity, such as methylation, lead to enhanced membrane permeability. For instance, pterostilbene, a methylated analog of resveratrol, exhibits superior membrane permeability compared to its parent compound. nih.gov Similarly, the acetylation of flavonoids like kaempferol and quercetin has been shown to enhance their tumor cell growth inhibitory potential, an effect at least partially attributed to improved cellular uptake. nih.gov Therefore, it is hypothesized that O-acetylation of genistein to form derivatives like 4',5-Di-O-acetyl Genistein would lead to increased lipophilicity and, consequently, enhanced permeability across biological membranes.

Below is a table illustrating the comparative lipophilicity of a parent flavonoid and its acetylated derivative, which supports the principle of increased lipophilicity upon acetylation.

CompoundPredicted LogPChange in Lipophilicity
Genistein3.04Baseline
This compound>3.04 (Predicted)Increased

Note: The LogP value for this compound is predicted to be higher than that of genistein due to the addition of two acetyl groups, which increases its nonpolar character.

The absorption of isoflavones from the gastrointestinal tract is a complex process. Naturally occurring isoflavones in soy are often in their glycoside forms (e.g., genistin), which are not readily absorbed. nih.gov These glycosides must first be hydrolyzed by intestinal β-glucosidases to their aglycone form (genistein) to be absorbed. nih.govpair.com

The introduction of acetyl groups on the genistein molecule could influence its intestinal absorption in several ways. The increased lipophilicity of this compound may enhance its passive diffusion across the intestinal epithelium. Furthermore, the acetyl groups may protect the hydroxyl groups from immediate conjugation reactions (glucuronidation and sulfation) that occur in the intestinal cells, which is a major pathway of first-pass metabolism for genistein. pair.com

Studies on acylated isoflavone (B191592) glucosides have shown that they are hydrolyzed by bacterial enzymes primarily in the colon. This suggests that acetylation might delay the removal of the modifying group compared to the hydrolysis of glucosides in the small intestine. This delayed deacetylation could shift the primary site of absorption to the lower parts of the intestine.

Metabolism of Acetylated Genistein Derivatives and Metabolite Identification

Once absorbed, acetylated genistein derivatives are expected to undergo metabolic transformations.

The primary metabolic step for acetylated genistein derivatives is likely the removal of the acetyl groups, a process known as deacetylation. This reaction is catalyzed by a class of enzymes called esterases. nih.govresearchgate.net Esterases are ubiquitous in the body, found in various tissues including the liver, plasma, and the gastrointestinal tract, where they are also produced by the gut microbiota. nih.gov

These enzymes hydrolyze the ester bonds of this compound, releasing acetic acid and the parent compound, genistein. The deacetylation process is crucial as it liberates the biologically active aglycone, which can then exert its physiological effects or undergo further metabolism.

Following deacetylation, the liberated genistein is subject to extensive phase II metabolism, primarily through glucuronidation and sulfation. researchgate.netwikipedia.org These conjugation reactions occur mainly in the liver and intestinal wall. pair.com The enzymes responsible for these transformations are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). wikipedia.org

Glucuronidation and sulfation increase the water solubility of genistein, facilitating its excretion from the body in urine and bile. wikipedia.org The resulting metabolites are genistein glucuronides and genistein sulfates. It is important to note that these conjugated forms are generally considered to have limited biological activity compared to the aglycone form. researchgate.net

The metabolic pathway for this compound is therefore proposed to be a sequential process:

Deacetylation: this compound is hydrolyzed by esterases to yield genistein.

Conjugation: The resulting genistein undergoes glucuronidation and sulfation to form water-soluble conjugates for excretion.

Transport Mechanisms Across Biological Barriers (e.g., Blood-Brain Barrier)

The ability of a compound to cross the blood-brain barrier (BBB) is critical for its potential therapeutic use in neurological conditions. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. acs.org

Genistein itself has been reported to cross the blood-brain barrier and exert neuroprotective effects. nih.govmdpi.com The transport of flavonoids across the BBB is largely dependent on their lipophilicity, allowing for passive diffusion across the endothelial cell membranes. researchgate.net

The acetylation of genistein to form this compound increases its lipophilicity, which is a common strategy to enhance the BBB permeability of drugs. mdpi.com This concept is supported by studies on other acetylated compounds designed to improve brain delivery. acs.org The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is an in vitro tool used to predict the passive transport of compounds across the BBB. researchgate.netnih.gov It is anticipated that an acetylated derivative like this compound would show a higher permeability coefficient in such an assay compared to the parent genistein.

The proposed mechanism for enhanced BBB transport of this compound is as a lipophilic prodrug. The more lipophilic acetylated form would cross the BBB more readily than genistein. Once in the brain, it would be converted back to the active genistein by esterases present in brain tissue.

Excretion Pathways and Half-Life Determination of Acetylated Genistein Derivatives

The pharmacokinetic profile of acetylated genistein derivatives, including this compound, is not extensively documented in scientific literature. Consequently, understanding their excretion pathways and half-life necessitates an examination of the parent compound, genistein, and the general impact of acetylation on flavonoid metabolism.

Genistein, following absorption, undergoes extensive metabolism, primarily into glucuronide and sulfate conjugates. nih.gov These metabolic processes significantly influence its excretion and elimination from the body. The primary routes of excretion for genistein and its metabolites are through urine and bile. acs.orgnih.gov

Excretion of Genistein and its Metabolites

Studies in humans have shown that a significant portion of ingested genistein is recovered in the urine, predominantly as its glucuronide and sulfate conjugates. aacrjournals.org In one study, the urinary recovery of genistein was reported to be between 9.3% and 19.9% of the administered dose over 48 hours. aacrjournals.orgoup.com Fecal excretion also plays a role, accounting for approximately 21-22% of the genistein dose in rat models. oup.com

Biliary excretion is another important pathway for the elimination of genistein metabolites. nih.govnih.gov After intravenous administration in rats, a significant amount of genistein is excreted in the bile, mainly as genistein-7β-O-glucuronide. nih.gov This process is part of an enterohepatic circulation, where metabolites excreted in the bile can be reabsorbed from the intestine, potentially prolonging their presence in the body. nih.gov

Half-Life of Genistein and its Conjugates

The half-life of a compound is a measure of the time it takes for its concentration in the body to be reduced by half. For genistein, the half-life can vary depending on the specific form measured (aglycone vs. total metabolites) and the route of administration. nih.gov

The half-life of total genistein (including its metabolites) is generally longer than that of the genistein aglycone alone. nih.gov This is because the half-life of total genistein reflects the combined rates of metabolism and excretion of multiple metabolites. nih.gov In humans, the apparent terminal half-life of genistein glucuronide has been reported to be approximately 6.0 to 8.4 hours, while that of genistein sulfate is around 4.5 to 5.7 hours. aacrjournals.orgnih.gov In some animal studies, a much longer half-life of up to 46 hours for genistein has been observed after oral administration, suggesting substantial recycling of the compound. nih.gov

Potential Influence of Acetylation

Acetylation is a chemical modification that can alter the physicochemical properties of flavonoids, which may, in turn, affect their pharmacokinetic behavior. mdpi.com While specific data on the excretion and half-life of this compound is not available, some general effects of flavonoid acetylation have been noted.

Acetylation can increase the lipophilicity of flavonoids, which may enhance their absorption. mdpi.com This modification could potentially lead to higher bioavailability compared to the unmodified compounds. mdpi.com The impact of acetylation on excretion pathways and half-life is less clear and would depend on the rate at which the acetyl groups are cleaved in the body to release the parent compound and its subsequent metabolism and elimination. Our previous research has indicated that acetylation of other flavonoids, such as quercetin, can improve their uptake and metabolic stability in cell cultures. nih.gov

Table 1: Urinary Excretion of Genistein and its Conjugates in Humans

Compound/MetabolitePercentage of Dose Excreted in UrineReference
Genistein (aglycone)0.015 ± 0.005% aacrjournals.org
Genistein Glucuronides5.7 ± 1.0% aacrjournals.org
Genistein Sulfates (calculated)1.1 ± 0.3% aacrjournals.org
Total Genistein Recovery (48h)17.5 - 19.9% oup.com

Table 2: Apparent Terminal Half-Life of Genistein and its Conjugates in Humans

Compound/MetaboliteApparent Terminal Half-Life (hours)Reference
Genistein Sulfate4.5 ± 0.7 aacrjournals.org
Genistein Glucuronide6.0 ± 0.4 aacrjournals.org
Genistein Sulfate5.7 nih.gov
Genistein Glucuronide8.4 nih.gov

Challenges, Emerging Research Areas, and Future Directions for 4 ,5 Di O Acetyl Genistein Research

Addressing Bioavailability Challenges through Novel Delivery Systems

A primary obstacle in the clinical translation of genistein (B1671435) is its low oral bioavailability. researchgate.net This is largely attributed to its poor aqueous solubility, high lipophilicity, and extensive metabolism in the intestines and liver. nih.govresearchgate.net While acetylation can increase lipophilicity to potentially improve cell membrane permeability, it does not single-handedly solve the bioavailability puzzle. nih.govmdpi.com Consequently, research is increasingly focused on advanced drug delivery systems to protect the molecule from rapid degradation and enhance its systemic absorption. nih.gov

Nanotechnology offers a promising avenue to surmount the physicochemical and metabolic barriers faced by genistein and its derivatives. researchgate.net By encapsulating the active compound within nanocarriers, it is possible to improve solubility, stability, and therapeutic efficacy. nih.gov Functionalized nanocarriers can further enable targeted delivery to specific tissues, reducing off-target effects and allowing for sustained release of the compound. nih.gov

Several types of nanocarriers have been investigated for genistein delivery, with findings that are highly relevant for its acetylated forms. These innovative systems are designed to enhance the compound's performance by altering its pharmacokinetic profile. researchgate.net

Table 1: Nanotechnology-Based Delivery Systems for Genistein and Its Derivatives

Nanocarrier Type Carrier Material(s) Key Findings & Potential for Acetylated Derivatives Source
Polymeric Nanoparticles Chitosan (CS) Genistein-modified chitosan (GEN-CS) nanoparticles showed active targeting and enhanced inhibitory effects on breast cancer cells. This approach could improve the targeted efficacy of acetylated genistein. nih.gov
Protein-Based Nanoparticles Zein, Carboxymethyl Chitosan (CMCS) Encapsulation within zein/CMCS nanoparticles significantly improved genistein's water dispersibility, photostability, and provided sustained release. Acetylated derivatives could benefit from enhanced stability and controlled release. mdpi.com

| Polymeric Nanoparticles | Poly-ε-caprolactone (PCL), TPGS | PCL-based nanoparticles stabilized with TPGS efficiently encapsulated genistein, showing high cellular uptake (almost 80%). This formulation could significantly boost the intracellular concentration of acetylated genistein. | scielo.br |

These nanotechnology-based strategies hold considerable promise for overcoming the delivery challenges associated with 4',5-Di-O-acetyl Genistein, potentially unlocking its full therapeutic potential by ensuring it reaches target tissues in sufficient concentrations. nih.gov

Comprehensive Safety and Toxicological Assessments for Acetylated Genistein Derivatives

While the parent compound genistein has undergone numerous safety evaluations, comprehensive toxicological data specifically for its acetylated derivatives are still limited. Studies on genistein provide a foundational understanding, but the altered chemical structure of derivatives necessitates dedicated safety assessments.

Long-term safety studies on genistein in rats have found it to be well-tolerated at doses up to 500 mg/kg/day, with most observed effects being related to its known estrogenic properties and not considered adverse. nih.gov The No Observed Adverse Effect Level (NOAEL) for genistein was established at 50 mg/kg/day based on mild hepatic effects only seen at higher doses. nih.gov Furthermore, reproductive safety studies concluded that genistein does not have teratogenic potential in rats, even at maternally toxic doses. nih.gov

However, preliminary research indicates that modifying genistein's structure can alter its safety profile. An in vitro study found that certain lipophilic genistein derivatives were more toxic toward normal human dermal fibroblasts compared to the parent genistein compound. nih.gov This highlights the critical need for thorough safety and toxicological evaluations of this compound and other derivatives before they can be considered for clinical use. Future research must include comprehensive acute, subchronic, and chronic toxicity studies, as well as genotoxicity and reproductive toxicity assessments, to establish a complete safety profile.

Exploration of New Therapeutic Applications for Acetylated Genistein Derivatives

The enhanced bioavailability anticipated with acetylated genistein derivatives opens the door to exploring new or improved therapeutic applications beyond those established for the parent compound.

Research into modified genistein has revealed promising antimicrobial properties. A study focused on the synthesis of 7-O-modified genistein derivatives found that several of these new compounds exhibited significant antibacterial and antifungal activities. nih.gov

Table 2: Antimicrobial Activity of Selected 7-O-Modified Genistein Derivatives

Compound Target Microorganism Activity Level
5f Bacillus subtilis Strong antibacterial activity, comparable to positive controls.
5f Staphylococcus aureus Strong antibacterial activity, comparable to positive controls.
4a, 4e, 4f, 4h, 5e Various bacteria Exhibited good antibacterial activities.

| 4a | Various fungi | Showed notable antifungal activity. |

Source: Adapted from Zhang et al., 2008 nih.gov

These findings suggest that structural modification of the genistein molecule can confer potent antimicrobial capabilities. This creates an opportunity for developing acetylated genistein derivatives as novel agents to combat bacterial and fungal infections, an area where new treatments are urgently needed.

Genistein is known to possess strong anti-inflammatory properties, primarily through the inhibition of key signaling pathways like nuclear factor kappa-B (NF-κB) and the reduction of pro-inflammatory mediators such as COX-2. nih.govnih.govresearchgate.net These mechanisms are central to the pathology of many chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. nih.govfrontiersin.org

The acetylation of natural compounds is a recognized strategy to improve their pharmacodynamic profiles in the management of inflammation. mdpi.com The increased lipophilicity of acetylated derivatives may allow for better penetration into inflamed tissues and cells, thereby enhancing their anti-inflammatory effects. mdpi.com Studies have already shown genistein to be effective in animal models of arthritis. mdpi.com Therefore, this compound is a strong candidate for future research into more effective treatments for chronic inflammatory conditions, potentially offering greater efficacy than the parent compound. drugbank.com

Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. zums.ac.ir Clinical research has demonstrated that genistein supplementation can significantly improve several markers associated with metabolic syndrome in postmenopausal women. nih.govoup.com

A year-long, randomized clinical trial found that daily supplementation with 54 mg of genistein led to significant improvements in multiple metabolic and cardiovascular risk factors compared to a placebo. nih.gov

Table 3: Effects of Genistein Supplementation (54 mg/day for 1 year) on Metabolic Parameters

Parameter Change in Genistein Group (Mean) Status
HOMA-IR (Insulin Resistance) From 4.5 to 2.7 Decreased
LDL-C (mg/dL) From 108.8 to 78.7 Decreased
HDL-C (mg/dL) From 46.4 to 56.8 Increased
Homocysteine (μmol/L) From 14.3 to 11.7 Decreased

| Blood Pressure | Not specified | Reduced |

Source: Adapted from Squadrito et al., 2013 nih.gov

Genistein administration has also been shown to improve fasting blood sugar, HbA1c, and triglyceride levels in postmenopausal women with type 2 diabetes. nih.gov The compound is believed to exert these effects by modulating carbohydrate and lipid metabolism, in part through its interaction with estrogen receptors. zums.ac.irmdpi.com Given these positive findings, acetylated derivatives like this compound, with their potential for improved bioavailability, could offer an even more potent intervention for managing metabolic disorders. This remains a critical and promising area for future investigation. casi.org

Table of Mentioned Compounds

Compound Name
This compound
Genistein
Tamoxifen
Capsaicin
Leuprolide acetate
Dienogest
Modafinil
Oleuropein
Hydroxytyrosol
Kaempferol
Resveratrol
Daidzein
Glycitein
17-β-estradiol
Formononetin
Biochanin A
Sorafenib
Fluconazole
Ciprofloxacin

Advanced Computational and In Silico Modeling for Predicting Activity and Optimizing Structure

Computational and in silico modeling are indispensable tools in modern drug discovery, offering predictive insights into the biological activities and interactions of novel compounds like this compound. These methods provide a rational basis for structural optimization and the elucidation of mechanisms of action before undertaking extensive laboratory synthesis and testing.

Predicting Molecular Interactions: Molecular docking simulations are employed to predict how this compound interacts with specific biological targets. For instance, studies on other genistein derivatives have used docking to model interactions with the peripheral anionic site of acetylcholinesterase (AChE) or with cancer-associated proteins like STAT3, AKT, and ERK. researchgate.netnih.gov Similar in silico approaches can be applied to this compound to forecast its binding affinity and orientation within the active sites of various enzymes and receptors, thereby identifying its most probable molecular targets.

Structure-Activity Relationship (SAR) Studies: A crucial aspect of computational analysis is the development of structure-activity relationship (SAR) models. nih.gov For genistein analogues, SAR studies have highlighted the importance of specific functional groups for their biological effects, such as the hydroxyl groups at the C-5 and C-7 positions for cytotoxic activity. nih.gov By computationally comparing the binding energies and interaction patterns of this compound with those of the parent genistein and other derivatives, researchers can hypothesize how acetylation at the 4' and 5 positions influences its activity. This predictive understanding is vital for the rational design of new analogues with enhanced potency and selectivity. nih.gov

Pharmacokinetic Predictions: In silico models are also valuable for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net Acetylation is known to increase the lipophilicity of flavonoids, which can enhance membrane permeability and bioavailability. nih.gov Computational tools can model these physicochemical changes to predict how this compound might behave in vivo, guiding further chemical modifications to optimize its pharmacokinetic profile.

Modeling TechniqueApplication for this compoundPotential Insights
Molecular Docking Predicting binding to cancer-related kinases (e.g., STAT3, AKT, ERK) and enzymes (e.g., AChE). researchgate.netnih.govIdentification of high-affinity molecular targets; understanding of specific binding interactions.
Structure-Activity Relationship (SAR) Comparing the effects of 4',5-acetylation against other modifications on biological activity. nih.govGuiding the design of future analogues with improved potency and reduced off-target effects.
ADME/Tox Modeling Predicting oral bioavailability, metabolic stability, and potential toxicity based on its structure. researchgate.netPrioritizing analogues with favorable pharmacokinetic profiles for experimental validation.

Design of Targeted Acetylated Genistein Analogues for Specific Molecular Interactions

The design and synthesis of targeted analogues are central to enhancing the therapeutic potential of natural products. For this compound, this involves creating novel derivatives engineered to interact with specific molecular targets, thereby increasing efficacy and minimizing off-target effects.

Rationale for Analogue Design: The structural modification of genistein has been extensively explored to improve its anticancer properties. nih.govnih.gov Acetylation is a chemical strategy used to improve the stability and membrane permeability of polyphenols, often enhancing their biological activity. nih.govmdpi.com The design of new this compound analogues focuses on leveraging these benefits while introducing additional modifications to direct the molecule to specific biological pathways or cellular components. The goal is to create compounds with improved potency and more favorable pharmacokinetic profiles than the parent molecule. researchgate.net

Strategies for Synthesis: The synthesis of targeted genistein analogues often employs advanced chemical reactions. For example, the Suzuki-Miyaura coupling reaction is a key step used to create a variety of genistein derivatives. nih.gov To create targeted acetylated analogues, a multi-step synthesis could be envisioned:

Initial Acetylation: Selective acetylation of genistein at the 4' and 5 positions.

Further Modification: Introduction of different functional groups or linkers at other available positions on the isoflavone (B191592) skeleton. These modifications can be designed to enhance interaction with a specific protein pocket or to improve solubility.

Purification and Characterization: The synthesized compounds must be purified, typically using chromatographic techniques, and their structures confirmed using methods like NMR and mass spectrometry. mdpi.comjapsonline.com

Examples of Targeted Modifications: Research on other flavonoids and genistein derivatives provides a blueprint for potential modifications. For example, incorporating nitrogen-containing heterocyclic rings or specific alkyl chains can significantly alter biological activity and target specificity. mdpi.com Designing analogues of this compound that incorporate such moieties could lead to novel compounds with highly specific molecular interactions.

Modification StrategyTarget RationalePotential Outcome
Addition of Heterocyclic Moieties Enhance binding to specific enzyme active sites or receptors. Increased potency and selectivity for targets like protein kinases or nuclear receptors.
Attachment of Aliphatic Chains Modulate lipophilicity and membrane interaction. nih.govImproved cellular uptake and potential for targeting membrane-bound proteins.
Bioisosteric Replacement Replace parts of the molecule (e.g., the 4'-hydroxyphenyl group) with bioisosteres like pyrazole or pyridine (B92270). nih.govMaintain or improve activity while altering pharmacokinetic properties.

Integration of Multi-Omics Approaches in Investigating Acetylated Genistein Effects

To fully comprehend the biological impact of this compound, an integrated multi-omics approach is essential. This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive profile of the cellular and systemic responses to the compound. Such approaches can reveal novel mechanisms of action and biomarkers of effect.

Rationale for Multi-Omics: Studies on the parent compound, genistein, have utilized multi-omics to identify its effects on various biological pathways. nih.govresearchgate.net For example, transcriptomic and proteomic analyses have shown that genistein can modulate genes and proteins involved in isoflavone biosynthesis, cell signaling, and cancer progression. nih.govnih.gov Metabolomics studies have revealed changes in lipid and amino acid metabolism following genistein administration. nih.gov Applying these powerful techniques to this compound would allow for a direct comparison of its effects with those of the parent compound, highlighting the specific consequences of acetylation.

Key Omics Technologies and Their Applications:

Transcriptomics (RNA-Seq): This technique can identify all genes whose expression is altered by this compound. This could reveal, for example, if the acetylated form has a stronger effect on the expression of genes related to apoptosis or cell cycle control compared to genistein. mdpi.com

Proteomics: By analyzing the entire protein content of cells or tissues, proteomics can identify changes in protein expression and post-translational modifications, such as acetylation. nih.gov This is particularly relevant for understanding how this compound might influence cellular processes regulated by protein acetylation and deacetylation.

Metabolomics: This approach analyzes the complete set of metabolites in a biological sample. It can uncover shifts in metabolic pathways, such as energy metabolism or lipid synthesis, induced by this compound. nih.govresearchgate.net This can provide critical insights into the compound's systemic effects.

By integrating data from these different omics layers, researchers can construct detailed models of the compound's mechanism of action, from gene expression changes to their ultimate impact on cellular metabolism and function. nih.gov

Development of Standardized Research Protocols for Acetylated Genistein Studies

Need for Standardization: A lack of standardized methods can lead to conflicting results and hinder scientific progress. Key areas requiring standardization include:

Synthesis and Purification: Consistent, well-documented methods for the chemical synthesis and purification of this compound are necessary to ensure the purity and identity of the compound used in biological studies. Standard analytical techniques like High-Performance Liquid Chromatography (HPLC) should be used for quality control. nih.govresearchgate.net

In Vitro Assays: Protocols for cell-based assays (e.g., cell viability, apoptosis, gene expression) must be standardized. This includes defining cell lines, compound concentrations, treatment durations, and specific assay kits or reagents. This consistency is crucial for comparing the potency and efficacy of different acetylated analogues.

Animal Models: For in vivo studies, standardization of animal models (species, strain, age), compound formulation, and experimental endpoints is critical. nih.gov Establishing these parameters allows for the meaningful comparison of data on pharmacokinetics and therapeutic efficacy.

Challenges in Protocol Development: A significant challenge is the limited commercial availability and research history of this compound specifically. Therefore, initial efforts must focus on establishing robust and widely accepted methods for its synthesis and characterization. Furthermore, because acetylation can alter how the compound interacts with biological systems, protocols optimized for genistein may need to be adapted and re-validated for its acetylated derivatives.

The development of these standardized protocols will provide a solid foundation for future research, enabling the global scientific community to collaboratively and efficiently investigate the therapeutic potential of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.